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Compound of Interest |

Compound Name: 1-Isopropoxy-2-propanol

CAS No.: 3944-36-3

Cat. No.: B1605520

\ J

The term "isopropoxy propanol” (

) refers to the ether formed by the condensation of isopropanol and propylene oxide. This
reaction yields two constitutional isomers based on the ring-opening position of the epoxide,
and further stereoisomers due to chirality.

Constitutional Isomers

The commercial synthesis produces a mixture dominated by the secondary alcohol (a-isomer),
with a minor fraction of the primary alcohol (3-isomer).[1] A third structural isomer exists but
requires alternative synthetic routes.[2]

Structure Commercial
Common Name IUPAC Name o
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) Secondary alcohol.[2]
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backbone.[2]
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Stereochemical Complexity
The

-isomer (1-isopropoxy-2-propanol) contains a chiral center at the C2 position of the propyl
chain.[2][3] Commercial PGPE is a racemic mixture of (2R)-1-isopropoxy-2-propanol and
(2S)-1-isopropoxy-2-propanol.[2][3] While enantiomeric separation is rarely performed for
solvent applications, it becomes relevant in chiral chromatography or when used as an
intermediate for chiral APIs.[3]

Synthetic Pathways & Kinetics

The industrial production of PGPE relies on the base-catalyzed addition of isopropanol to
propylene oxide (PO). This reaction is governed by steric and electronic factors that dictate
regioselectivity.[2]

Mechanism of Regioselectivity
Base catalysis (e.g., NaOH, KOH) promotes the attack of the isopropoxide anion (

) on the epoxide ring.

o Pathway A (Major): Attack occurs at the less hindered primary carbon of the epoxide (

), resulting in ring opening to form the secondary alcohol (1-isopropoxy-2-propanol).[2]
« Pathway B (Minor): Attack at the sterically hindered secondary carbon (

) is unfavorable, minimizing the formation of the primary alcohol (2-isopropoxy-1-propanol).

[2]

Figure 1: Synthetic Regioselectivity of PGPE
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Caption: Base-catalyzed ring opening of propylene oxide favors the formation of the alpha-
isomer due to steric hindrance at the methyl-substituted carbon.[2][3]

Physicochemical Profiling

Understanding the physical differences between the isomers is crucial for purification and
process design (e.g., azeotropic distillation).

Property 1-Is-opropoxy-2-PropanoI 2-I-sopropoxy-1-PropanoI
(Major) (Minor)

CAS Number 3944-36-3 19089-47-5

Boiling Point 137-145 °C ~150-155 °C (Predicted)

Flash Point 48 °C ~55°C

LogP (Oct/Water) 0.4-0.6 0.4-0.6

Solubility Miscible with water/organics Miscible with water/organics

Vapor Pressure 4.9 mmHg (@ 20°C) Lower than Alpha

Note: The primary alcohol (Beta) typically exhibits a higher boiling point than the secondary
alcohol (Alpha) due to more accessible hydrogen bonding.

Analytical Characterization

Distinguishing the isomers requires high-resolution chromatography or spectroscopy.[2]

Gas Chromatography (GC)

On polar columns (e.g., PEG/Wax phases), the isomers separate based on boiling point and
polarity.

e Elution Order: The

-isomer (secondary alcohol, lower BP) elutes before the
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-isomer (primary alcohol, higher BP).[2][3]

» Protocol: Split injection (250°C), DB-Wax column, FID detection.

Nuclear Magnetic Resonance (NMR)

H-NMR provides definitive structural confirmation.[2][3]
e -Isomer: The methine proton (

) appears as a multiplet around 3.9-4.0 ppm.[2][3] The terminal methyls of the isopropyl
group appear as doublets.

e -Isomer: The methylene protons (
) appear as a doublet or multiplet further upfield, typically around 3.4-3.6 ppm, distinct from
the methine signal of the major isomer.

Toxicology & Metabolic Fate (Drug Development
Context)

For drug developers, the "P-series"” glycol ethers are preferred over "E-series" due to their
metabolic safety.[2][3] However, the isomeric ratio is critical.

The Metabolic Divergence

The toxicity of glycol ethers is largely driven by their metabolites.

e -Isomer (Safe): As a secondary alcohol, it is metabolized by alcohol dehydrogenase (ADH)
into isopropoxyacetone, which is further oxidized to

or conjugated.[2][3] It cannot form an alkoxyacetic acid derivative.[2]

» -Isomer (Potential Concern): As a primary alcohol, it can be oxidized to 2-
isopropoxypropionic acid.[2][3] While less toxic than the methoxy- analogue (methoxyacetic
acid), it represents a pathway to an organic acid metabolite.[2] However, due to its low
concentration (<5%) and steric bulk, commercial PGPE does not exhibit the teratogenicity
associated with E-series ethers.

Figure 2: Metabolic Pathways of PGPE Isomers
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Caption: The alpha-isomer metabolizes to a ketone, avoiding the formation of toxic acid
metabolites characteristic of the beta-isomer pathway.[2][3]

Regulatory Status

e GHS Classification: Flammable Liquid (Cat 3), Eye Irritation (Cat 2).[2][3]

o Developmental Toxicity: Studies on P-series ethers (like PGPE) have consistently shown a
lack of teratogenicity, distinguishing them from EGME/EGEE.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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